molecular formula C11H11NO4 B8414769 3-Hydroxy-2-oxo-1-phenylpyrrolidine-3-carboxylic acid

3-Hydroxy-2-oxo-1-phenylpyrrolidine-3-carboxylic acid

Cat. No. B8414769
M. Wt: 221.21 g/mol
InChI Key: QLIKNELQVUWBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895535B2

Procedure details

Thionyl chloride (5.8 g) is added dropwise at 0° C. to a solution of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid (5 g) in 5 ml of ethanol, and the mixture is stirred at 80° C. for 4 h.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=[O:2].[O:5]=[C:6]1[CH:10]([C:11]([OH:13])=[O:12])[CH2:9][CH2:8][N:7]1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(O)C>[OH:2][C:10]1([C:11]([OH:13])=[O:12])[CH2:9][CH2:8][N:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:6]1=[O:5]

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
O=C1N(CCC1C(=O)O)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 80° C. for 4 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OC1(C(N(CC1)C1=CC=CC=C1)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08895535B2

Procedure details

Thionyl chloride (5.8 g) is added dropwise at 0° C. to a solution of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid (5 g) in 5 ml of ethanol, and the mixture is stirred at 80° C. for 4 h.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=[O:2].[O:5]=[C:6]1[CH:10]([C:11]([OH:13])=[O:12])[CH2:9][CH2:8][N:7]1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(O)C>[OH:2][C:10]1([C:11]([OH:13])=[O:12])[CH2:9][CH2:8][N:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:6]1=[O:5]

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
O=C1N(CCC1C(=O)O)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 80° C. for 4 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OC1(C(N(CC1)C1=CC=CC=C1)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.